hMCH-1R antagonist 1

MCH-1R antagonism KB determination functional selectivity

hMCH-1R antagonist 1 (Compound 30, CAS 353487-64-6) is a cyclic peptide featuring 5-aminovaleric acid (Ava) substitutions that switch ligand function from agonism to selective hMCHR1 antagonism (KB 3.6 nM). It binds both MCH receptor subtypes but exerts functional antagonism exclusively at hMCHR1—eliminating the MCHR2 cross-reactivity that confounds small-molecule alternatives (e.g., SNAP-7941, T-226296). As the well-characterized reference standard from Bednarek et al. (2002) with publicly accessible SAR data, it ensures assay reproducibility and serves as the benchmark for peptidomimetic MCH-1R antagonist development, competitive binding studies, and site-directed mutagenesis of the orthosteric binding pocket.

Molecular Formula C49H82N16O11S3
Molecular Weight 1167.5 g/mol
Cat. No. B12395009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamehMCH-1R antagonist 1
Molecular FormulaC49H82N16O11S3
Molecular Weight1167.5 g/mol
Structural Identifiers
SMILESCC(C)C1C(=O)NC(C(=O)NCCCCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCCCCC(=O)NC(C(=O)N1)CCCN=C(N)N)CCSC)NC(=O)C(CCCN=C(N)N)NC(=O)C)C(=O)N)CC2=CC=C(C=C2)O
InChIInChI=1S/C49H82N16O11S3/c1-28(2)40-47(76)63-35(25-30-15-17-31(67)18-16-30)43(72)56-21-8-6-14-39(69)61-36(41(50)70)26-78-79-27-37(64-44(73)32(59-29(3)66)11-9-22-57-48(51)52)46(75)62-34(19-24-77-4)42(71)55-20-7-5-13-38(68)60-33(45(74)65-40)12-10-23-58-49(53)54/h15-18,28,32-37,40,67H,5-14,19-27H2,1-4H3,(H2,50,70)(H,55,71)(H,56,72)(H,59,66)(H,60,68)(H,61,69)(H,62,75)(H,63,76)(H,64,73)(H,65,74)(H4,51,52,57)(H4,53,54,58)/t32-,33-,34-,35-,36-,37-,40-/m0/s1
InChIKeyGCICFXMYTKDVNK-ROOPJIIGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

hMCH-1R Antagonist 1: A Selective Peptide Antagonist for Human Melanin-Concentrating Hormone Receptor 1 in Metabolic Research


hMCH-1R antagonist 1 (CAS 353487-64-6, synonym Compound 30) is a synthetic cyclic peptide designed as a selective antagonist of the human melanin-concentrating hormone receptor 1 (hMCHR1). It features 5-aminovaleric acid (Ava) substitutions at positions 9,10 and 14,15 of the Ac-hMCH(6-16)-NH₂ scaffold, which confer antagonist functionality and receptor selectivity [1]. This compound belongs to a class of peptidic MCH-1R ligands developed to dissect the physiological roles of MCH receptors in appetite regulation and energy homeostasis [2].

Why hMCH-1R Antagonist 1 Cannot Be Arbitrarily Replaced by Other MCH-1R Ligands


MCH-1R ligands exhibit profound structure-activity divergence: minor sequence modifications can convert an agonist into an antagonist, alter subtype selectivity by >1000-fold, or eliminate functional activity entirely [1]. The Ava substitutions in hMCH-1R antagonist 1 are not merely affinity-modulating but determine the switch from agonism to antagonism at hMCHR1 while simultaneously abolishing agonist activity at hMCHR2 [1]. Consequently, substituting hMCH-1R antagonist 1 with a small-molecule MCH-1R antagonist (e.g., SNAP-7941, T-226296) or a different peptide antagonist (e.g., S38151, peptide 14) without re-validating the specific assay system risks introducing off-target MCHR2 activity, residual agonism, or divergent pharmacokinetic behavior that can confound metabolic phenotyping [2].

Quantitative Differentiation Evidence for hMCH-1R Antagonist 1 vs. Closest Peptide and Small-Molecule Comparators


Functional Antagonist Affinity (KB) at hMCHR1: hMCH-1R Antagonist 1 vs. Peptide 14 vs. S38151

In functional antagonism assays using cells expressing human MCHR1, hMCH-1R antagonist 1 (Compound 30) exhibits a KB of 3.6 nM, demonstrating high-affinity competitive antagonism [1]. By comparison, Peptide 14 from the same study achieves a KB of 0.9 nM (4-fold higher affinity), while the structurally distinct peptide antagonist S38151 (p-guanidinobenzoyl-[Des-Gly10]-MCH(7-17)) yields a KB of 4.3 nM in the [35S]-GTPγS binding assay [2]. Thus, hMCH-1R antagonist 1 occupies an intermediate affinity position among peptidic MCH-1R antagonists, offering a balance between the ultra-high affinity of Peptide 14 and the moderate affinity of S38151, which may be advantageous for reversible pharmacological blockade without prolonged receptor occupancy.

MCH-1R antagonism KB determination functional selectivity

hMCHR1 vs. hMCHR2 Binding Selectivity: Quantitative IC50 Comparison

In radioligand binding competition assays, hMCH-1R antagonist 1 binds to hMCHR1 with an IC50 of 65 nM and to hMCHR2 with an IC50 of 49 nM, yielding a modest 1.3-fold binding selectivity for hMCHR2 over hMCHR1 [1]. However, functional assays reveal that hMCH-1R antagonist 1 acts as a full competitive antagonist at hMCHR1 with a KB of 3.6 nM while showing no detectable antagonist efficacy at hMCHR2 even at micromolar concentrations, and it is devoid of agonist activity at both receptors [1]. In contrast, Peptide 14 achieves >1000-fold functional selectivity for hMCHR1 over hMCHR2 (KB = 0.9 nM at hMCHR1, no antagonism at hMCHR2), and S38151 shows selectivity for MCH1 over MCH2 with a KB of 4.3 nM but lacks quantitative MCHR2 binding data [2]. This functional selectivity profile—high binding to both subtypes but exclusive antagonism at hMCHR1—distinguishes hMCH-1R antagonist 1 from both Peptide 14 and S38151.

receptor subtype selectivity MCHR2 counter-screen IC50 profiling

Structural Determinants of Antagonism: Ava Substitutions and the Agonist-to-Antagonist Switch

The parent scaffold Ac-hMCH(6-16)-NH₂ is a potent but nonselective agonist at both hMCHR1 and hMCHR2 [1]. Systematic replacement of the Leu9-Gly10 and Arg14-Pro15 dipeptide segments with 5-aminovaleric acid (Ava) in hMCH-1R antagonist 1 (Compound 30) converts the agonist scaffold into a selective hMCHR1 antagonist [1]. In contrast, Peptide 14 (Gva6-cyclo(S-S)(Cys7-Met8-Leu9-Gly10-Arg11-Val12-Tyr13-Ava14,15-Cys16)-NH₂) retains the Leu9-Gly10 segment and substitutes only Arg14-Pro15 with Ava, achieving a KB of 0.9 nM and >1000-fold selectivity, while hMCH-1R antagonist 1 incorporates Ava at both positions, resulting in a KB of 3.6 nM and functional hMCHR1 exclusivity without the extreme selectivity window [1]. This differential substitution pattern provides two distinct pharmacological tools: Peptide 14 for ultra-selective hMCHR1 studies, and hMCH-1R antagonist 1 for experiments requiring a pure antagonist with balanced binding to both subtypes but functional antagonism only at hMCHR1.

peptide SAR 5-aminovaleric acid substitution agonist-to-antagonist conversion

Peptide vs. Small-Molecule MCH-1R Antagonists: Differential Pharmacology and Tool Compound Selection

Small-molecule MCH-1R antagonists such as SNAP-7941 (Ki = 0.88 nM), T-226296 (Ki = 5.5 nM), and GW-803430 (Ki = 0.65 nM) achieve sub-nanomolar to low nanomolar binding affinities at hMCHR1 and have demonstrated oral bioavailability and in vivo efficacy in rodent obesity models [1]. However, these small molecules are structurally unrelated to the endogenous peptide ligand and occupy orthosteric or allosteric binding sites distinct from those engaged by peptidic antagonists [2]. hMCH-1R antagonist 1, as a peptide derived from the endogenous MCH sequence, competes directly with the natural ligand at the orthosteric binding pocket, providing a mechanistically distinct pharmacological probe for receptor-ligand interaction studies [2]. While small molecules offer superior pharmacokinetic properties for in vivo metabolic studies, peptide antagonists like hMCH-1R antagonist 1 are indispensable for detailed structure-function analyses of the MCH-MCHR1 interface, where the molecular recognition elements are preserved.

peptide vs. small molecule MCH-1R antagonist tool in vivo pharmacology

Optimal Research and Industrial Application Scenarios for hMCH-1R Antagonist 1


In Vitro Structure-Function Studies of the MCH-hMCHR1 Binding Interface

hMCH-1R antagonist 1, as a peptide derived from the endogenous MCH sequence, is ideally suited for competitive binding studies, site-directed mutagenesis of hMCHR1, and computational docking experiments aimed at mapping the orthosteric binding pocket. Its KB of 3.6 nM [1] provides sufficient affinity for radioligand displacement assays, while its peptide backbone allows systematic residue-level modification to probe receptor-ligand interactions.

Functional Selectivity Profiling in hMCHR1/hMCHR2 Co-Expression Systems

In cell lines or tissues co-expressing both MCH receptor subtypes, hMCH-1R antagonist 1 enables dissection of hMCHR1-specific signaling because it binds to both receptors but exerts functional antagonism exclusively at hMCHR1 [1]. This property is critical for studies using native tissues where subtype-selective pharmacological isolation is required, and where ultra-selective compounds like Peptide 14 (>1000-fold) may fail to detect potential MCHR2-mediated modulation of MCHR1 responses [1].

Peptide Lead Optimization Programs Targeting Metabolic Disorders

The well-characterized SAR from Bednarek et al. (2002) [1] positions hMCH-1R antagonist 1 as a reference standard for medicinal chemistry campaigns aimed at developing stabilized peptide or peptidomimetic MCH-1R antagonists with improved pharmacokinetic properties. Its KB of 3.6 nM and clean functional profile (no agonism, no MCHR2 antagonism) serve as benchmark criteria for novel analogue series, while its Ava substitution pattern guides the design of proteolytically stable scaffolds.

Tool Compound for Academic Metabolic Research Requiring Defined Receptor Pharmacology

For academic laboratories investigating MCH-1R signaling in appetite regulation and energy expenditure, hMCH-1R antagonist 1 offers a well-documented pharmacological profile with published selectivity data [1] [2]. Unlike proprietary small-molecule antagonists with restricted availability or incompletely disclosed selectivity profiles, this peptide compound is commercially available from multiple vendors and its primary characterization data are publicly accessible, facilitating reproducibility and data transparency in peer-reviewed research.

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